N-(4-bromophenyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-ethylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-ethylbenzamide typically involves the condensation of 4-bromoaniline with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or borane can be used in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-(4-aminophenyl)-4-ethylbenzamide or N-(4-thiocyanatophenyl)-4-ethylbenzamide.
Oxidation Reactions: The major product is 4-ethylbenzoic acid.
Reduction Reactions: The major product is N-(4-bromophenyl)-4-ethylbenzylamine.
Scientific Research Applications
N-(4-bromophenyl)-4-ethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in enhancing the binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-methylbenzamide
- N-(4-chlorophenyl)-4-ethylbenzamide
- N-(4-bromophenyl)-4-ethylbenzoic acid
Uniqueness
N-(4-bromophenyl)-4-ethylbenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and binding interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H14BrNO |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
AIQFMLWABGCAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.